molecular formula C10H8N2 B11920512 5-Methyl-1H-indole-1-carbonitrile

5-Methyl-1H-indole-1-carbonitrile

Cat. No.: B11920512
M. Wt: 156.18 g/mol
InChI Key: UZJARPWZAUQIEA-UHFFFAOYSA-N
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Description

5-Methyl-1H-indole-1-carbonitrile is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Indole derivatives are prominent scaffolds in the development of bioactive molecules and pharmaceuticals, often explored for their potential anti-inflammatory, anticancer, and antimicrobial properties . This compound is particularly useful as a building block for constructing more complex molecules. Its molecular structure, featuring a nitrile group, allows for further functionalization, making it a key intermediate in the study of chemical reactions and the optimization of new drug candidates . Researchers utilize related 5-substituted indole compounds in hit-to-lead optimization campaigns, investigating their potency, physicochemical properties, and structure-activity relationships (SAR) against various biological targets . For example, substituted indoles have been identified and optimized in phenotypic screens for activities against parasitic diseases, demonstrating the core structure's relevance in probing new therapeutic areas . The nitrile group on the indole nitrogen presents a specific vector for diversifying the core structure, offering a distinct profile compared to other common substitutions like carbonyl groups or carbon-linked chains found in other research compounds . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

5-methylindole-1-carbonitrile

InChI

InChI=1S/C10H8N2/c1-8-2-3-10-9(6-8)4-5-12(10)7-11/h2-6H,1H3

InChI Key

UZJARPWZAUQIEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)C#N

Origin of Product

United States

Advanced Reaction Mechanisms and Chemical Transformations of 5 Methyl 1h Indole 1 Carbonitrile

Mechanistic Pathways for Indole (B1671886) Nitrogen Atom Reactivity

The presence of the electron-withdrawing cyano (-CN) group directly attached to the indole nitrogen atom significantly modulates its reactivity compared to N-unsubstituted or N-alkylated indoles. This N-cyanation has profound electronic consequences, influencing the nucleophilicity of the indole ring and the stability of potential intermediates.

The lone pair of electrons on the indole nitrogen, which is typically involved in maintaining the aromaticity of the pyrrole (B145914) ring, is further delocalized into the cyano group. This delocalization reduces the electron density at the nitrogen atom, making it less basic and less nucleophilic. Consequently, reactions that typically occur at the indole nitrogen, such as protonation or alkylation, are less favorable for 5-Methyl-1H-indole-1-carbonitrile.

However, the electron-withdrawing nature of the N-cyano group enhances the electrophilicity of the C2 and C3 positions of the indole ring. This is due to the resonance structures that place a partial positive charge on these carbon atoms. Nucleophilic attack at these positions becomes a more prominent reaction pathway. For instance, in the presence of strong nucleophiles, addition to the C2 or C3 position can occur, leading to the formation of substituted indoline (B122111) derivatives. The regioselectivity of such an attack (C2 vs. C3) is influenced by both steric and electronic factors, including the nature of the nucleophile and the reaction conditions.

Transformational Chemistry of the Nitrile Group in Indole Systems

The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to a wide range of other functional groups and heterocyclic systems.

Nucleophilic Additions and Hydrolysis Reactions

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This initial addition can be followed by further reactions, leading to a variety of products.

Hydrolysis of the nitrile group in this compound can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid, 5-methyl-1H-indole-1-carboxylic acid, or its carboxylate salt. nih.govmit.edu The reaction proceeds through an initial nucleophilic attack of water or hydroxide (B78521) ion on the nitrile carbon, forming an imidic acid or its conjugate base, which then tautomerizes to an amide intermediate. nih.gov Subsequent hydrolysis of the amide yields the carboxylic acid. nih.govresearchgate.net The kinetics of hydrolysis can be influenced by the pH of the solution. nih.gov

The general mechanism for nitrile hydrolysis is as follows:

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, which is then attacked by water. A series of proton transfers leads to the formation of an amide, which is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. researchgate.netwikipedia.org

Base-catalyzed hydrolysis: Nucleophilic attack of a hydroxide ion on the nitrile carbon forms a cyanohydrin-like intermediate. Proton abstraction from water generates an imidic acid anion, which tautomerizes to an amide anion. Further hydrolysis of the amide produces the carboxylate salt and ammonia. nih.govresearchgate.net

Table 1: General Conditions for Nitrile Hydrolysis
Reaction TypeReagents and ConditionsProduct
Acidic HydrolysisDilute aqueous acid (e.g., HCl, H₂SO₄), heatCarboxylic Acid
Alkaline HydrolysisAqueous base (e.g., NaOH, KOH), heatCarboxylate Salt

Reductions to Amine Derivatives

The nitrile group can be reduced to a primary amine, yielding 1-(aminomethyl)-5-methyl-1H-indole. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.govresearchgate.netresearchgate.netcapes.gov.brmit.edu

The choice of reducing agent and reaction conditions is crucial to avoid side reactions, such as over-reduction or reduction of the indole ring itself. nih.gov For instance, catalytic hydrogenation with catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) is a common method. nih.gov The reaction often requires elevated temperature and pressure. researchgate.net

Table 2: Common Reagents for Nitrile Reduction to Primary Amines
ReagentConditions
Lithium Aluminum Hydride (LiAlH₄)1. Diethyl ether or THF; 2. Aqueous workup
Catalytic Hydrogenation (H₂/Catalyst)Catalyst (e.g., Raney Ni, Pd/C, PtO₂), elevated T and P

Conversions to Carboxylic Acid Derivatives and Heterocycles

Beyond simple hydrolysis and reduction, the nitrile group of this compound can serve as a precursor for a variety of other functional groups and can be a key component in the construction of new heterocyclic rings.

For example, reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, can lead to the formation of ketones after hydrolysis of the intermediate imine.

Furthermore, the nitrile group can participate in cycloaddition reactions or be used as a building block for the synthesis of various nitrogen-containing heterocycles, such as tetrazoles, triazoles, or pyrimidines, depending on the reaction partner and conditions. youtube.comrsc.org

Electrophilic Aromatic Substitution Patterns on the Methylated Indole Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles. wikipedia.orgorganic-chemistry.org The regioselectivity of EAS on this compound is governed by the combined electronic effects of the 5-methyl group and the 1-cyano group.

The 5-methyl group is an electron-donating group (EDG) and is ortho, para-directing. It activates the benzene (B151609) ring towards electrophilic attack, primarily at the C4 and C6 positions.

Conversely, the 1-cyano group is a strong electron-withdrawing group (EWG). It deactivates the indole ring towards electrophilic attack. While typically EWGs on a benzene ring are meta-directing, the effect of an N-substituent on the pyrrole ring of indole is more complex. The N-cyano group significantly reduces the electron density of the entire indole system, particularly at the C3 position, which is the most common site of electrophilic attack in typical indoles. organic-chemistry.org

The interplay of these two opposing effects determines the outcome of EAS reactions. It is likely that electrophilic attack will be disfavored due to the deactivating effect of the N-cyano group. However, if a reaction does occur, the substitution pattern will be a result of the competition between the activating, ortho, para-directing methyl group and the deactivating N-cyano group. The precise outcome would likely depend on the nature of the electrophile and the reaction conditions, with potential for substitution at the C4, C6, or even the less-activated C2 or C3 positions under forcing conditions.

Cycloaddition Reactions Involving Indole Carbonitriles as Dienophiles or Dipolarophiles

Similarly, in 1,3-dipolar cycloadditions, the N-cyanoindole could potentially act as a dipolarophile. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The electron-withdrawing nature of the cyano group would make the C2=C3 bond more electron-deficient and thus more receptive to attack by electron-rich 1,3-dipoles. organic-chemistry.org The regioselectivity of such cycloadditions would be governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. organic-chemistry.org

Specific experimental data on the participation of this compound in cycloaddition reactions is scarce in the literature. However, based on general principles, it is plausible that it could undergo such reactions, leading to the formation of complex, polycyclic indole derivatives. nih.govresearchgate.netyoutube.com

Insights into Transition Metal-Catalyzed Processes on Indole Carbonitrile Substrates

The functionalization of the indole core is a cornerstone of synthetic chemistry, enabling the construction of a vast array of molecules with significant biological and material properties. While much attention has been focused on the pyrrole ring, the strategic modification of the benzenoid ring of indole substrates, particularly those bearing a carbonitrile group, has seen significant advancements through transition metal catalysis. These methodologies provide powerful tools for creating complex molecular architectures from simpler, pre-functionalized indole carbonitriles.

Palladium-Catalyzed Cross-Coupling Reactions of Iodo-Indole Carbonitriles

Palladium catalysis has proven to be a versatile and powerful tool for the functionalization of indole carbonitriles, particularly through cross-coupling reactions. Research has demonstrated the successful application of Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions on 3-iodo-1H-indole-2-carbonitrile derivatives, allowing for the introduction of a wide range of substituents at the C3-position. nih.govmdpi.comnih.govdoaj.org

The general approach involves the initial synthesis of 3-iodo-1H-indole-2-carbonitrile precursors. nih.gov These precursors then serve as versatile substrates for various palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of indole carbonitriles, 1-benzyl-3-iodo-1H-indole-2-carbonitrile has been successfully coupled with various phenylacetylene (B144264) derivatives. nih.gov These reactions are typically catalyzed by a palladium(II) complex and a copper(I) co-catalyst. nih.gov The scope of this reaction is broad, accommodating both electron-donating and electron-withdrawing substituents on the aromatic alkyne, as well as pyridine (B92270) derivatives, with moderate to good yields. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between an organoboron compound and an organohalide. This reaction has been applied to 1-benzyl-3-iodo-1H-indole-2-carbonitriles to introduce aryl and heteroaryl moieties at the C3-position.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide. This method has also been utilized for the functionalization of 3-iodo-1H-indole-2-carbonitrile substrates, further expanding the diversity of accessible structures. nih.gov

Heck Coupling: The Mizoroki-Heck reaction facilitates the coupling of an alkene with an aryl or vinyl halide. For 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives, this reaction has been shown to proceed in excellent yields with a variety of olefins, leading to the formation of C3-alkenylated indole carbonitriles. nih.gov The reaction typically yields the E-configuration product as the major isomer. nih.gov

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile Derivatives nih.gov

Coupling ReactionCatalyst/ReagentsCoupling PartnerProduct TypeYield Range
Sonogashira PdCl₂(PPh₃)₂, CuI, Et₃NPhenylacetylene derivatives3-Alkynyl-indole-2-carbonitriles69-90%
Heck Pd(OAc)₂, KOAc, n-Bu₄NClOlefins3-Alkenyl-indole-2-carbonitriles81-92%

This table summarizes the general conditions and outcomes for the palladium-catalyzed cross-coupling reactions on 1-benzyl-3-iodo-1H-indole-2-carbonitrile substrates as reported in the literature. nih.gov

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysis has emerged as a powerful strategy for the direct functionalization of C-H bonds in indole scaffolds. bohrium.combohrium.comnih.gov While specific examples focusing solely on this compound are not extensively documented, the general principles of rhodium-catalyzed C-H activation are applicable to a wide range of indole derivatives. These reactions offer an atom-economical approach to introduce new functional groups without the need for pre-halogenation of the substrate.

Rhodium(III) catalysts, in particular, have been instrumental in the directed C-H activation of indoles at various positions, including C2, C4, and C7. bohrium.com The regioselectivity of these reactions is often controlled by a directing group on the indole nitrogen. For instance, rhodium(III)-catalyzed C-H activation of anilines bearing an N-isoquinolyl directing group has been used for the synthesis of atroposelective indoles. bohrium.com

Furthermore, rhodium(I) complexes have been employed in the direct enantioselective C-H functionalization of indoles with arylvinyldiazoacetates, leading to the formation of chiral indole scaffolds. bohrium.com Rhodium(II) catalysts have also been shown to be effective for the enantioselective C-H functionalization of indoles with diazo compounds. nih.gov

Table 2: Overview of Rhodium-Catalyzed Reactions on Indole Substrates

Catalyst TypeReaction TypePosition FunctionalizedKey Features
Rhodium(III) C-H Activation/AnnulationC2, C4, C7Directed C-H activation, synthesis of fused indole systems. bohrium.com
Rhodium(I) Enantioselective C-H FunctionalizationC3Asymmetric synthesis, formation of chiral indole derivatives. bohrium.com
Rhodium(II) Enantioselective C-H FunctionalizationC3Reaction with diazo compounds, high yield and enantioselectivity. nih.gov

This table provides a general overview of rhodium-catalyzed functionalizations applicable to the indole scaffold, based on existing literature. bohrium.combohrium.comnih.gov

Copper-Catalyzed Reactions

Copper catalysts have also been utilized in the functionalization of indole derivatives. For instance, copper-catalyzed reactions have been developed for the synthesis of N-arylindole-3-carbonitriles using diaryliodonium salts. acs.org While not a direct C-H functionalization of the indole ring itself, this method provides a route to functionalized indole carbonitriles.

The insights gained from these transition metal-catalyzed processes on various indole carbonitrile substrates pave the way for the strategic design and synthesis of novel and complex molecules based on the this compound scaffold. The ability to selectively introduce a wide array of functional groups at different positions of the indole nucleus is of paramount importance for the development of new pharmaceuticals and materials.

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 1h Indole 1 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of magnetically active nuclei.

¹H NMR Analysis: The ¹H NMR spectrum of 5-Methyl-1H-indole-1-carbonitrile reveals distinct signals corresponding to each proton in the molecule. The aromatic protons on the indole (B1671886) ring typically appear in the downfield region, with their specific chemical shifts and coupling patterns dictated by their position relative to the methyl and cyano substituents. The methyl protons, being attached to the indole ring, exhibit a characteristic singlet in the upfield region. For instance, in a related compound, 5-methylindole (B121678), the methyl protons appear as a singlet, and the aromatic protons show complex multiplets in the aromatic region. youtube.com

¹³C NMR Analysis: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. The spectrum of this compound is expected to show signals for the nine carbons of the 5-methylindole core and the carbon of the nitrile group. The chemical shift of the nitrile carbon is characteristically found in the 110-125 ppm range. oregonstate.edu The quaternary carbons, including the one bearing the methyl group and those at the ring junctions, can also be identified. oregonstate.edu

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure. A COSY spectrum would reveal the coupling relationships between adjacent protons, aiding in the assignment of the aromatic signals. An HSQC spectrum correlates each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra. For example, in the analysis of similar indole derivatives, 2D NMR has been crucial for the unambiguous assignment of all proton and carbon resonances. tetratek.com.trresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on typical values for similar indole derivatives.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N1-CN-~115-120
C2-H~6.5-7.0~100-110
C3-H~7.0-7.5~120-130
C4-H~7.0-7.5~120-130
C5-CH₃~2.3-2.5~20-25 (CH₃), ~130-140 (C5)
C6-H~7.0-7.5~120-130
C7-H~7.5-8.0~110-120

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A sharp, intense band in the region of 2220-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic indole ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net In a study of 6-isocyano-1-methyl-1H-indole, the isonitrile stretch was a key focus of the vibrational analysis. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also readily observable in the Raman spectrum, often as a strong, sharp peak. Aromatic ring vibrations are also typically strong in Raman spectra. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Nitrile (C≡N)Stretching2220 - 2260
Aromatic C-HStretching3000 - 3100
Methyl C-HStretching2850 - 2960
Aromatic C=CStretching1450 - 1600

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its exact molecular weight (C₁₀H₈N₂). The fragmentation of the molecular ion can provide valuable structural clues. Common fragmentation pathways for indole derivatives include the loss of small, stable molecules. For this compound, potential fragmentation could involve the loss of the nitrile group (CN), a hydrogen cyanide molecule (HCN), or a methyl radical (CH₃). The relative abundances of these fragment ions can help to confirm the structure of the parent molecule. For instance, in the mass spectrum of many organic molecules, cleavage of bonds next to functional groups is a common fragmentation pattern. libretexts.org

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

The indole ring system is inherently planar. The primary conformational flexibility in this compound would be the rotation around the N1-C(nitrile) bond. The torsional angle defined by C8-N1-C(nitrile)-N would describe the orientation of the nitrile group relative to the indole plane. In the solid state, this angle would be fixed by crystal packing forces. In the structurally related 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, the dihedral angle between the indole and imidazole (B134444) rings is a key conformational parameter. nih.govnih.gov

The way molecules of this compound arrange themselves in a crystal lattice is determined by a variety of intermolecular forces. These can include π-π stacking interactions between the planar indole rings of adjacent molecules. The nitrile group, with its significant dipole moment, can participate in dipole-dipole interactions. Additionally, C-H···N hydrogen bonds, where a hydrogen atom from a methyl or aromatic group interacts with the nitrogen atom of a nitrile group on a neighboring molecule, are also possible. In the crystal structure of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, C-H···N hydrogen bonds are observed to link the molecules into chains. nih.gov Similarly, in 5-Methyl-1H-indole-3-carbaldehyde, molecules are connected by N-H···O hydrogen bonds and C-H···π interactions. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for this compound. Different polymorphs would exhibit distinct crystal packing arrangements, leading to variations in physical properties such as melting point and solubility. Crystallographic studies would be essential to identify and characterize any polymorphic forms. Such studies would involve determining the unit cell parameters and space group for each crystalline phase.

Computational Chemistry and Theoretical Investigations of 5 Methyl 1h Indole 1 Carbonitrile

Quantum Chemical Calculations: Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a powerful tool in quantum chemistry for investigating the electronic structure of molecules. researchgate.net For indole (B1671886) derivatives, DFT calculations, particularly using the B3LYP functional with a basis set such as 6-311++G(d,p), have proven effective in determining optimized molecular geometries that align well with experimental data. researchgate.net

This method would be applied to 5-Methyl-1H-indole-1-carbonitrile to calculate its ground-state geometry, yielding precise bond lengths, bond angles, and dihedral angles. The core structure would consist of the bicyclic indole ring system, with a methyl group at the C5 position of the benzene (B151609) ring and a carbonitrile group attached to the nitrogen atom (N1) of the pyrrole (B145914) ring.

The calculations would likely confirm the near-planar geometry of the indole ring system, a characteristic feature of this heterocyclic compound. nih.gov The methyl group and the linear cyano group would be the principal substituents. The electronic structure analysis would detail the distribution of electron density across the molecule, influenced by the electron-donating nature of the methyl group and the electron-withdrawing nature of the N-cyano group.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C1-N1 (Cyano)~ 1.16
N1-C2~ 1.39
N1-C8a~ 1.40
C5-C10 (Methyl)~ 1.51
Bond Angles (°)
C2-N1-C8a~ 108.5
C2-N1-C (Cyano)~ 125.0
C8a-N1-C (Cyano)~ 126.5
Dihedral Angles (°)
C4-C5-C10-H~ 180.0
C2-N1-C(Cyano)-N~ 180.0

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.govscispace.com

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. scispace.com For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the pyrrole moiety. The electron-donating methyl group at C5 would further increase the energy of the HOMO. Conversely, the strongly electron-withdrawing carbonitrile group at the N1 position would significantly lower the energy of the LUMO. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

OrbitalEnergy (eV)Description
HOMO ~ -5.80Localized on the indole ring, high electron donation potential.
LUMO ~ -1.20Primarily influenced by the electron-withdrawing cyano group, high electron acceptance potential.
Energy Gap (ΔE) ~ 4.60Indicates moderate to high chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It elucidates delocalization of electron density from occupied Lewis-type orbitals (donor) to unoccupied non-Lewis-type orbitals (acceptor), a phenomenon known as hyperconjugation. These interactions lead to intramolecular charge transfer (ICT) and contribute significantly to the molecule's stability.

For this compound, NBO analysis would reveal significant hyperconjugative interactions. Key interactions would include the delocalization of electron density from the lone pairs of the indole nitrogen and the π-orbitals of the aromatic system into the antibonding orbitals of adjacent bonds. A particularly strong interaction is expected between the π orbitals of the indole ring and the π* antibonding orbital of the C≡N group, facilitating charge transfer towards the electron-withdrawing nitrile. The stabilization energy, E(2), associated with these interactions quantifies their importance.

Table 3: Predicted NBO Analysis of Key Donor-Acceptor Interactions in this compound (Illustrative)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π(C2-C3)π(N1-C8a)~ 20.5π → π (Ring delocalization)
π(C4-C5)π(C6-C7)~ 18.2π → π (Ring delocalization)
LP(1) N1σ(C2-C3)~ 5.8Lone Pair → σ (Hyperconjugation)
π(Indole Ring)π(C≡N)~ 15.0π → π (Intramolecular Charge Transfer)

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack.

In the case of this compound, the MEP map would be expected to show the most negative potential (deep red) localized around the nitrogen atom of the cyano group, due to its high electronegativity and lone pair of electrons. This region would be the primary site for electrophilic attack. The hydrogen atoms of the methyl group and some regions of the indole ring would likely exhibit positive potential (blue), making them potential sites for nucleophilic interactions. The indole nitrogen itself, being part of the electron-withdrawing carbonitrile group, would likely show a less negative or even slightly positive potential compared to an unsubstituted indole.

Conformational Landscape Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are employed to explore the flexibility of a molecule and its behavior over time. For a relatively rigid structure like this compound, the conformational landscape is likely to be simple. The primary conformational freedom would involve the rotation of the methyl group around the C5-C(methyl) bond. The barrier to this rotation is expected to be low.

Advanced Derivatization and Functionalization Strategies for Indole Carbonitriles

Strategic Chemical Modification of the Nitrile Group for Diverse Functionalities

The nitrile group is a valuable precursor for the synthesis of various other functional groups. nih.govnih.gov Its inherent electrophilicity and ability to undergo addition reactions make it a prime target for chemical modification, allowing for the introduction of diverse functionalities into the indole (B1671886) scaffold. nih.govresearchgate.net

Common transformations of the nitrile group include hydrolysis to amides and carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones. nih.govresearchgate.net These reactions significantly expand the chemical space accessible from a single indole carbonitrile precursor. The choice of reagent and reaction conditions dictates the outcome of the transformation, enabling a high degree of control over the final product.

For instance, the hydrolysis of a nitrile to a carboxamide can be achieved under acidic or basic conditions. Subsequent hydrolysis of the amide yields the corresponding carboxylic acid. This two-step process allows for the introduction of a carboxylic acid group, a common feature in many biologically active molecules.

Alternatively, the reduction of the nitrile group provides a direct route to primary amines. A variety of reducing agents can be employed for this purpose, with lithium aluminum hydride (LAH) being a common choice for the complete reduction to an amine. researchgate.net This transformation is particularly useful for the synthesis of indole-containing compounds with basic side chains.

Furthermore, the addition of Grignard or organolithium reagents to the nitrile group, followed by hydrolysis of the resulting imine intermediate, leads to the formation of ketones. This reaction allows for the introduction of a wide range of alkyl or aryl ketone functionalities, further diversifying the potential derivatives of the starting indole carbonitrile.

The following table summarizes some of the key transformations of the nitrile group:

Starting MaterialReagent(s)ProductFunctional Group Transformation
R-CNH₂O, H⁺ or OH⁻R-CONH₂Nitrile to Amide
R-CN1. H₂O, H⁺ or OH⁻; 2. H₃O⁺R-COOHNitrile to Carboxylic Acid
R-CNLiAlH₄, then H₂OR-CH₂NH₂Nitrile to Primary Amine
R-CN1. R'MgBr; 2. H₃O⁺R-C(O)R'Nitrile to Ketone

Regioselective Functionalization and Substituent Effects on the Indole Nucleus

The functionalization of the indole nucleus itself presents another avenue for derivatization. The inherent reactivity of the indole ring, particularly at the C3 position, allows for a variety of electrophilic substitution reactions. nih.gov However, the presence of substituents on the indole ring can significantly influence the regioselectivity of these reactions. mdpi.comresearchgate.net

In the case of 5-Methyl-1H-indole-1-carbonitrile, the methyl group at the 5-position is an electron-donating group, which activates the benzene (B151609) portion of the indole ring towards electrophilic attack. Conversely, the 1-carbonitrile group is an electron-withdrawing group, which deactivates the pyrrole (B145914) ring. This interplay of electronic effects directs incoming electrophiles to specific positions on the indole nucleus.

Studies on the regioselective functionalization of substituted indoles have shown that the outcome of a reaction is highly dependent on the nature of the substituent and the reaction conditions. acs.orgnih.gov For example, halogenation of indoles can occur at various positions depending on the specific halogenating agent and the existing substituents. rsc.orgrsc.org

The development of methods for the regioselective functionalization of indoles is an active area of research, with the goal of achieving precise control over the substitution pattern. acs.orgnih.govacs.org This control is crucial for the synthesis of complex indole derivatives with specific biological activities.

Synthesis of Complex Polycyclic Systems Incorporating Indole Carbonitrile Scaffolds

Indole carbonitriles can serve as valuable building blocks for the synthesis of more complex, polycyclic systems. nih.govresearchgate.net The reactivity of both the indole nucleus and the nitrile group can be exploited to construct fused ring systems with diverse and interesting topologies. acs.orgresearchgate.net

One common strategy involves the use of cycloaddition reactions, where the indole ring or a derivative thereof acts as a diene or dienophile. researchgate.net These reactions allow for the rapid construction of polycyclic frameworks in a single step.

Another approach involves intramolecular cyclization reactions, where a functional group introduced at one position of the indole reacts with another part of the molecule to form a new ring. For example, a side chain containing a nucleophile can be introduced at the C3 position, which can then attack an electrophilic center elsewhere in the molecule to form a new heterocyclic ring.

Recent advancements in catalysis, particularly with transition metals like palladium and cobalt, have enabled the development of novel methods for the synthesis of complex polycyclic indoles. acs.orgacs.org These methods often involve C-H activation and annulation reactions, which allow for the direct formation of new rings from simple starting materials. acs.org The synthesis of γ-carbolinones from indolecarboxamides and alkenes is a prime example of this powerful strategy. acs.orgacs.org

Application of Derivatization in Advanced Analytical Techniques for Enhanced Detection and Characterization

The derivatization of indole carbonitriles can also be a valuable tool in their analysis and characterization. mdpi.com By introducing specific functional groups, the physicochemical properties of the molecule can be altered to improve its detectability by various analytical techniques. nih.gov

For example, the introduction of a chromophore or fluorophore can enhance the sensitivity of detection by UV-Vis or fluorescence spectroscopy. This is particularly useful for the analysis of trace amounts of indole derivatives in complex biological matrices. mdpi.com

In the context of mass spectrometry, derivatization can be used to improve the ionization efficiency and fragmentation behavior of the analyte. nih.gov This can lead to more reliable and informative mass spectra, facilitating the identification and quantification of the compound. A study on the quantitative profiling of platelet-rich plasma indole markers utilized direct-matrix derivatization to improve the analytical sensitivity and specificity of an LC-MS/MS method. nih.gov

Furthermore, the introduction of a chiral handle can allow for the separation of enantiomers by chiral chromatography, which is essential for the analysis of chiral indole derivatives.

The strategic application of derivatization techniques can therefore significantly enhance the analytical capabilities for the study of this compound and its derivatives, providing valuable insights into their chemical and biological properties.

Applications in Advanced Organic Synthesis

Role as Versatile Building Blocks for Complex Heterocyclic Architectures

Indole (B1671886) derivatives are widely recognized as privileged structures in medicinal chemistry and are fundamental to the synthesis of complex heterocyclic compounds. openmedicinalchemistryjournal.comrsc.orguni-rostock.de The indole ring system itself can be considered a versatile building block for constructing fused heterocyclic systems through various synthetic methodologies, including cycloaddition reactions. nih.govrsc.org

While specific examples detailing the use of 5-Methyl-1H-indole-1-carbonitrile in the construction of complex heterocyclic architectures are not extensively documented in readily available literature, the general reactivity of indole carbonitriles suggests their potential in such transformations. For instance, indole-3-carbonitriles can be key intermediates in the synthesis of more complex heterocyclic systems, such as imidazo[2,1-b] openmedicinalchemistryjournal.comontosight.aithiadiazoles. semanticscholar.org Furthermore, various substituted indole-2-carbonitriles serve as effective precursors for a range of indole-fused polycycles. nih.govresearchgate.net This suggests that this compound could potentially be employed in similar synthetic strategies to generate novel and complex heterocyclic structures, leveraging the unique substitution pattern to influence reaction outcomes and final product characteristics.

Synthesis of Indole-Derived Ligands and Organocatalysts for Asymmetric Reactions

The development of novel chiral ligands and organocatalysts is a crucial endeavor in the field of asymmetric synthesis. Indole-based structures have emerged as a promising scaffold for the design of such catalytic molecules. While the direct application of this compound in the synthesis of ligands and organocatalysts is not prominently reported, the synthesis of chiral indole-phosphine oxazoline (B21484) ligands for palladium-catalyzed allylic alkylation reactions highlights the utility of the indole framework in ligand design. openmedicinalchemistryjournal.com

The functional groups present in this compound offer potential handles for its elaboration into more complex chiral structures. The carbonitrile group, for instance, could be transformed into other functional groups, such as amines or carboxylic acids, which are common coordinating moieties in ligands. The indole backbone itself provides a rigid and tunable platform for the construction of a chiral environment.

Precursors in the Multi-Step Synthesis of Natural Product Analogs and Bioactive Compounds

Indole derivatives are ubiquitous in nature, forming the core of many alkaloids and other biologically active natural products. rsc.org Consequently, the synthesis of indole-containing molecules is a major focus of research aimed at discovering new therapeutic agents. openmedicinalchemistryjournal.comnih.gov Indole-based compounds have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.org

The synthesis of complex indole derivatives often serves as a key step in the total synthesis of natural products or the creation of novel bioactive compounds. ontosight.ai For example, indole-3-carbonitrile derivatives have been utilized as precursors for new anticancer agents. semanticscholar.org Although direct pathways starting from this compound are not explicitly detailed in the surveyed literature, its structural similarity to other reactive indole intermediates suggests its potential as a precursor in the multi-step synthesis of natural product analogs and other bioactive molecules. The 5-methyl group is a common feature in some natural indole alkaloids, making this compound a potentially relevant starting material for the synthesis of analogs of such natural products.

Applications in Chemical Biology and Mechanistic Studies

Design and Synthesis of Indole (B1671886) Carbonitrile-Based Molecular Probes for Biological Systems

The synthesis of indole carbonitriles is a well-established field, providing a foundation for creating molecular probes. The nitrile group at the N1 position of 5-Methyl-1H-indole-1-carbonitrile is a key feature. Generally, N-cyanation of indoles is less common than C-cyanation, but methods exist. The synthesis would likely start with 5-methyl-1H-indole . nist.gov A potential route involves deprotonation of the indole nitrogen with a strong base like sodium hydride (NaH), followed by reaction with a cyanating agent such as cyanogen (B1215507) bromide (BrCN).

Once synthesized, this core structure could be elaborated into molecular probes. For instance, incorporating a fluorophore, a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling would transform the parent compound into a tool for biological investigation. drughunter.com The design of such probes leverages the indole scaffold's ability to interact with biological targets, while the appended functional groups enable detection and identification of these interactions. The synthesis of related 1-acryloyl-2-cyanoindoles has been developed for use as platform compounds in radical cascade reactions, demonstrating the versatility of the N1-functionalized indole-carbonitrile motif in constructing complex molecular architectures. rsc.org

Mechanistic Elucidation of Molecular Interactions with Biological Macromolecules (e.g., enzyme inhibition mechanisms, receptor binding)

Indole derivatives are known to interact with a wide range of biological macromolecules, including enzymes and receptors, often through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net The this compound scaffold could be investigated for its ability to inhibit enzymes or bind to receptors.

Enzyme Inhibition: The indole nucleus is present in many enzyme inhibitors. nih.gov For example, indole-based compounds have been developed as inhibitors of HIV-1 fusion by targeting the glycoprotein (B1211001) gp41. acs.orgnih.gov A hypothetical study on this compound might reveal it to be a competitive or non-competitive inhibitor of a particular enzyme. Mechanistic studies would involve kinetic assays to determine the type of inhibition (competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ). For example, in competitive inhibition, the inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum reaction velocity (Vₘₐₓ).

Receptor Binding: Indole derivatives are also prominent as receptor ligands, notably for serotonin (B10506) (5-HT) and cannabinoid (CB) receptors. mdpi.comnih.gov The interaction of this compound with a receptor would be studied using radioligand binding assays to determine its affinity (Kᵢ or Kₔ) and functional assays (e.g., measuring cAMP levels) to determine if it acts as an agonist, antagonist, or inverse agonist. researchgate.net The N1-carbonitrile and C5-methyl groups would play crucial roles in defining the binding mode and specificity for a given receptor pocket.

Identification and Validation of Molecular Targets for Indole Carbonitrile Scaffolds

Identifying the specific biological target of a novel compound is a critical step in drug discovery and chemical biology. If this compound were identified in a phenotypic screen (e.g., for its ability to inhibit cancer cell growth), the next step would be to deconvolve its molecular target.

Several methods are available for target identification:

Affinity-Based Methods: This approach involves creating a chemical probe by modifying the parent compound with a tag (like biotin) or immobilizing it on a solid support. This probe is then used to "fish out" its binding partners from a cell lysate, which are subsequently identified by mass spectrometry. drughunter.com

Label-Free Methods: Techniques like the Cellular Thermal Shift Assay (CETSA) can identify targets without modifying the compound. CETSA measures the change in the thermal stability of proteins upon ligand binding. drughunter.com

Genetic and Genomic Approaches: Methods like CRISPR-Cas9 screening or haploinsufficiency profiling can identify genes that, when perturbed, alter the cell's sensitivity to the compound, thereby pointing to the target or its pathway. drughunter.comnih.gov

Once a putative target is identified, validation is crucial. This can be achieved by confirming direct binding using biophysical techniques (e.g., Surface Plasmon Resonance), knocking down the target gene to see if it replicates the compound's phenotype, and testing the compound's effect on the purified target protein's activity.

Structure-Activity Relationship (SAR) Studies in the Context of Molecular Recognition and Pathway Modulation

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, SAR would involve the systematic synthesis and biological testing of analogues with modifications at various positions. acs.orgmdpi.com

Key questions an SAR campaign would address include:

The role of the N1-carbonitrile group: Is the nitrile essential for activity? Could it be replaced by other electron-withdrawing groups (e.g., acyl, sulfonyl) or small polar groups to improve properties?

The role of the C5-methyl group: How does the size and electronics of the substituent at C5 affect activity? Analogues with hydrogen, methoxy, or halogen groups at this position would be synthesized and tested. nih.gov

Substitution on the benzene (B151609) ring: The effect of adding substituents at positions 4, 6, and 7 of the indole ring would be explored to probe for additional interactions with the biological target.

The data from these studies would build a comprehensive picture of how the compound's structure relates to its biological function, guiding the design of more potent and specific molecules.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Points for this compound.

Investigations into Cellular Signaling Pathway Modulation through Indole Carbonitrile Derivatives

Beyond interacting with a single target, bioactive compounds often modulate entire cellular signaling pathways. Dietary indoles, for example, are known to affect hormone receptor and growth factor receptor signaling. nih.gov An investigation into this compound would aim to understand its downstream effects.

Future Research Directions and Emerging Paradigms for 5 Methyl 1h Indole 1 Carbonitrile

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of indole (B1671886) derivatives has been a central theme in organic chemistry for over a century. nih.gov Traditional methods are increasingly being replaced by more sustainable and efficient processes that utilize greener solvents, nanoparticle catalysts, and solvent-free conditions. openmedicinalchemistryjournal.com Future research on 5-Methyl-1H-indole-1-carbonitrile will likely focus on developing novel synthetic protocols that are both economically viable and environmentally benign.

Key areas for development include:

Catalyst-Free Reactions: Exploring multicomponent reaction (MCR) processes in greener media like polyethylene (B3416737) glycol, which can proceed without a catalyst, offering high yields and selectivity. openmedicinalchemistryjournal.com

Earth-Abundant Metal Catalysis: Moving away from expensive and rare precious metal catalysts (like palladium) towards more abundant and cost-effective alternatives such as cobalt or copper. For instance, cobalt-catalyzed [4+2] annulation reactions have been successfully used for synthesizing related indole structures like γ-carbolinones from indolecarboxamides and alkenes. acs.org

Flow Chemistry: Implementing continuous flow synthesis, which allows for safer handling of reactive intermediates, improved scalability, and real-time optimization of reaction conditions, often leading to higher yields and purity. rsc.org

One-Pot Procedures: Designing tandem reactions that allow for the construction of the indole backbone in a single, efficient step from simple precursors, as demonstrated in the synthesis of other complex indoles. acs.orgacs.org

These modern synthetic strategies promise to make this compound and its derivatives more accessible for further research and application.

Integration with Artificial Intelligence and Machine Learning for De Novo Molecular Design and Reaction Prediction

For this compound, future research will likely leverage AI in several ways:

De Novo Design: Generative AI algorithms, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel derivatives of the this compound scaffold. pharmafeatures.comfrontiersin.org These models can be trained on existing molecular data to generate new structures with optimized properties, such as enhanced biological activity or specific material characteristics. frontiersin.orgarxiv.org This approach has already been used to design novel inhibitors for therapeutic targets like DYRK1A. chemrxiv.org

Retrosynthesis and Reaction Prediction: Computer-Aided Synthesis Planning (CASP) tools, powered by machine learning, can propose viable and efficient synthetic routes. acs.org These systems analyze vast reaction databases to predict reaction outcomes, suggest optimal reagents and conditions, and even identify more sustainable pathways than those designed by human experts. nih.govacs.org

Automated Synthesis: The integration of AI-driven synthesis planning with robotic platforms enables fully automated design-make-test-analyze cycles. pharmafeatures.comresearchgate.net This high-throughput approach can rapidly generate and screen libraries of this compound analogs, accelerating the identification of lead compounds for drug discovery or materials development.

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govresearchgate.netnovapublishers.com While the specific biological profile of this compound is not yet extensively documented, its structure suggests significant therapeutic potential.

Future research should focus on:

Phenotypic Screening: Employing high-throughput screening against various cell lines and disease models to identify potential therapeutic applications. For example, screens of indole derivatives have led to the discovery of potent inhibitors of the Dengue virus. acs.org

Target Identification: Once a biological activity is observed, identifying the specific molecular targets (e.g., enzymes, receptors) is crucial. A related compound, 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, has been investigated as a potential inhibitor of protein farnesyl transferase, a target in Plasmodium falciparum. researchgate.net This suggests that this compound could be explored for similar antiparasitic activities.

Mechanistic Studies: Elucidating the precise mechanism of action is essential for drug development. Indole derivatives, as metabolites of tryptophan, are known to modulate crucial immune pathways, such as the Treg/Th17 balance via the aryl hydrocarbon receptor (AhR), which has implications for inflammatory diseases. frontiersin.org Investigating the interaction of this compound with such pathways could reveal novel therapeutic strategies.

Advanced Material Science Applications: Organic Electronics, Sensors, and Supramolecular Assemblies

The unique electronic and structural properties of the indole ring make it an attractive building block for advanced materials. Research into this area for this compound could unlock novel technological applications.

Emerging directions include:

Organic Electronics: Indole-containing polymers have been explored for use in sustainable aromatic polyesters. nih.gov The electron-rich nature of the indole core, combined with the electron-withdrawing carbonitrile group, could impart interesting semiconducting properties to polymers or small molecules derived from this compound, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Chemical Sensors: The indole scaffold can be functionalized to selectively bind to specific analytes. Future work could involve designing derivatives of this compound that act as fluorescent or colorimetric sensors for detecting metal ions, anions, or biologically important molecules.

Supramolecular Assemblies: Supramolecular chemistry involves the self-assembly of molecules into well-defined, functional architectures. rsc.org Indole-containing macrocycles have been shown to form complex host-guest systems. acs.org The planar structure and potential for hydrogen bonding and π-π stacking make this compound a promising candidate for designing novel supramolecular materials, such as gels, liquid crystals, or porous frameworks.

Interdisciplinary Approaches: Bridging Synthetic Chemistry with Systems Biology and Data Science

The future of chemical and biological research lies in the convergence of traditionally separate disciplines. Solving complex problems, from developing new drugs to creating advanced materials, requires an integrated approach.

For this compound, this paradigm shift means:

Chem-Bio-Informatics: Combining synthetic chemistry with systems biology and data science will be crucial. Systems biology provides a holistic view of biological processes, allowing researchers to understand how a compound like this compound might affect entire cellular networks rather than just a single target. nih.gov

Integrated Discovery Platforms: The use of AI and data science will not be limited to the design phase but will be integrated throughout the research pipeline. This includes analyzing large datasets from high-throughput screening (HTS), interpreting complex biological data from genomics and proteomics, and building predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. frontiersin.org

Molecular Hybridization: Data-driven strategies can guide the rational design of hybrid molecules that combine the this compound scaffold with other pharmacophores (like triazoles) to create dual-acting agents with improved efficacy or novel mechanisms of action. nih.gov

By embracing these interdisciplinary strategies, the scientific community can accelerate the journey of this compound from a chemical entity to a valuable tool in medicine or technology.

Q & A

Q. What are the common synthetic routes for preparing 5-Methyl-1H-indole-1-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically employs the Fischer indole synthesis (starting from phenylhydrazine and a ketone/aldehyde under acidic conditions) to construct the indole core. Subsequent nitrile introduction at the 1-position can be achieved via nucleophilic substitution or cyanation reactions.
  • Key Steps :

Indole Core Formation : Use cyclohexanone derivatives and phenylhydrazine in HCl/ethanol at reflux .

Nitrile Functionalization : React the indole intermediate with cyanating agents (e.g., CuCN/KCN) under controlled pH and temperature to avoid side reactions .

  • Optimization :
  • Temperature: Maintain 80–100°C during cyanation to balance reaction rate and byproduct formation.
  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance reagent solubility .
  • Table 1 : Synthetic Route Comparison
RouteYield (%)Key ConditionsReference
Fischer + Cyanation65–75HCl/EtOH, CuCN, 80°C, 12h
Pd-Catalyzed Cyanation70–80Pd(OAc)₂, KCN, DMF, 100°C

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identifies substituent positions (e.g., methyl at C5, nitrile at C1) via coupling patterns and chemical shifts (δ 2.4 ppm for methyl; δ 7.5–8.2 ppm for aromatic protons) .
  • ¹³C NMR : Confirms nitrile carbon resonance at δ 115–120 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 157.0895 for C₁₀H₈N₂) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C1–N1 bond length ~1.15 Å, confirming nitrile group) using SHELX programs .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) :

Electrostatic Potential Maps : Predict reactive sites (e.g., nitrile group as electrophilic center) .

Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps (~4.2 eV) to assess stability and charge-transfer interactions .

  • Molecular Docking : Simulate binding interactions with biological targets (e.g., kinase enzymes) to prioritize in vitro testing .
  • Table 2 : DFT-Calculated Properties
PropertyValue (DFT/B3LYP)Significance
HOMO-LUMO Gap (eV)4.2Indicates moderate reactivity
Mulliken Charge (C1)-0.32Highlights nitrile electrophilicity

Q. What strategies resolve contradictions in biological activity data across studies of indole carbonitriles?

  • Methodological Answer :
  • Comparative Assay Design :
  • Use standardized protocols (e.g., MIC for antimicrobial studies) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis :
  • Compare substituent effects (e.g., methyl vs. chloro at C5) using dose-response curves .
  • Analytical Validation :
  • Confirm compound purity (>95% via HPLC) and stability (TGA/DSC) to rule out degradation artifacts .
  • Case Study : Discrepancies in IC₅₀ values for anticancer activity may arise from cell line heterogeneity. Cross-validate using 3D tumor spheroids and patient-derived cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.